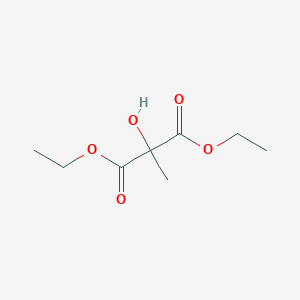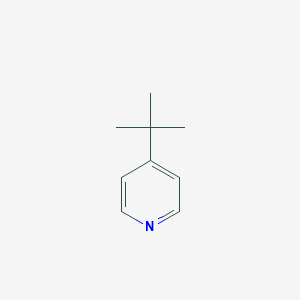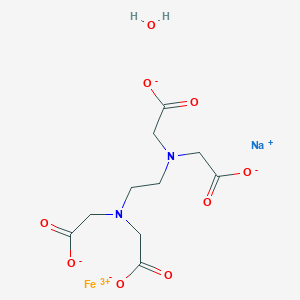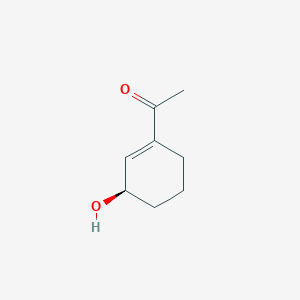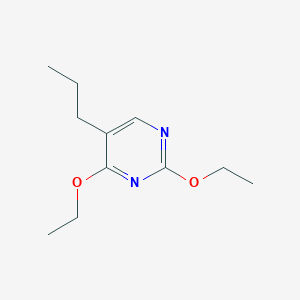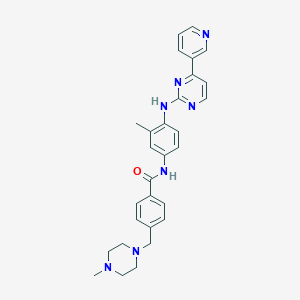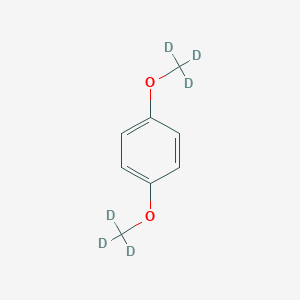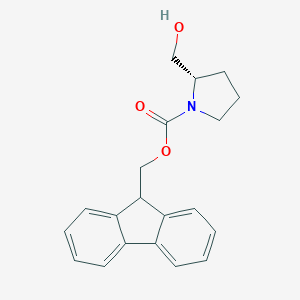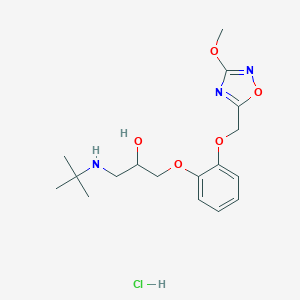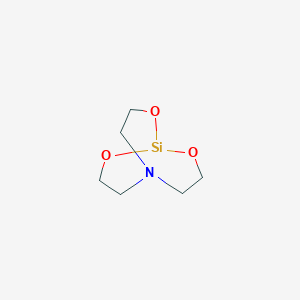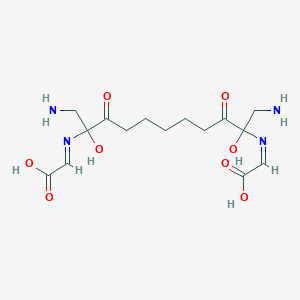
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine), also known as DTPA-bis(glycine), is a chelating agent that is widely used in scientific research. This compound has a high affinity for metal ions, especially heavy metal ions, and is commonly used to remove these ions from biological systems.
Wirkmechanismus
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) works by forming stable complexes with metal ions, which are then excreted from the body. The chelation process involves the formation of a coordinate bond between the metal ion and the chelating agent. The resulting complex is then eliminated from the body through urine or feces.
Biochemische Und Physiologische Effekte
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) has been shown to have low toxicity and is generally well-tolerated by the body. It is rapidly excreted from the body and does not accumulate in tissues. However, it can cause some side effects, such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) is its high affinity for metal ions, which makes it an effective chelating agent. It is also water-soluble, which makes it easy to administer. However, it has some limitations, such as its low selectivity for specific metal ions and its inability to penetrate cell membranes.
Zukünftige Richtungen
There are several future directions for research on 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine). One area of focus is on developing more selective chelating agents that can target specific metal ions. Another area of research is on the use of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) in the treatment of heavy metal poisoning and other diseases. Finally, there is a need for more studies on the long-term effects of 1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) on the body.
Synthesemethoden
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) can be synthesized by reacting DTPA dianhydride with glycine in the presence of a catalyst. The reaction results in the formation of a white crystalline powder that is soluble in water and has a molecular weight of 492.5 g/mol.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine)(glycine) has a wide range of scientific research applications. It is commonly used as a chelating agent to remove heavy metal ions from biological systems, such as in the treatment of heavy metal poisoning. It is also used in the production of radiopharmaceuticals for diagnostic imaging and cancer therapy.
Eigenschaften
CAS-Nummer |
143673-92-1 |
|---|---|
Produktname |
1,1'-(1,7-Dioxo-1,7-heptanediyl)bis(glycylglycine) |
Molekularformel |
C15H24N4O8 |
Molekulargewicht |
388.37 g/mol |
IUPAC-Name |
(2E)-2-[1,11-diamino-10-[(Z)-carboxymethylideneamino]-2,10-dihydroxy-3,9-dioxoundecan-2-yl]iminoacetic acid |
InChI |
InChI=1S/C15H24N4O8/c16-8-14(26,18-6-12(22)23)10(20)4-2-1-3-5-11(21)15(27,9-17)19-7-13(24)25/h6-7,26-27H,1-5,8-9,16-17H2,(H,22,23)(H,24,25)/b18-6-,19-7+ |
InChI-Schlüssel |
ZLDUGBDBIBRBKP-UHFFFAOYSA-N |
Isomerische SMILES |
C(CCC(=O)C(CN)(/N=C/C(=O)O)O)CCC(=O)C(CN)(/N=C\C(=O)O)O |
SMILES |
C(CCC(=O)C(CN)(N=CC(=O)O)O)CCC(=O)C(CN)(N=CC(=O)O)O |
Kanonische SMILES |
C(CCC(=O)C(CN)(N=CC(=O)O)O)CCC(=O)C(CN)(N=CC(=O)O)O |
Synonyme |
(2Z)-2-[1,11-diamino-10-(carboxymethylideneamino)-2,10-dihydroxy-3,9-d ioxo-undecan-2-yl]iminoacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)


